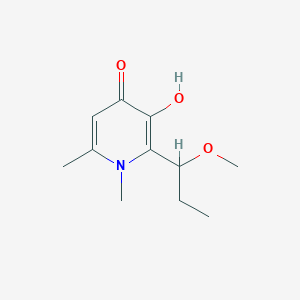CP 375

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
CP 375 is a synthetic compound that belongs to a broader class of chemical entities often referred to as "CP molecules." These compounds are characterized by their complex structures and unique properties, which make them of interest in various fields, including materials science and medicinal chemistry. CP 375 specifically has been investigated for its potential applications in drug development and as a building block in organic synthesis.
Research has indicated that CP 375 exhibits notable biological activity, particularly in the context of its potential therapeutic applications. Preliminary studies suggest:
- Antimicrobial Properties: CP 375 has shown efficacy against certain bacterial strains, indicating its potential use as an antimicrobial agent.
- Anticancer Activity: Some investigations have suggested that CP 375 may inhibit the growth of cancer cells, although further studies are necessary to elucidate its mechanisms of action and therapeutic efficacy.
CP 375 has several promising applications:
- Pharmaceutical Development: Due to its biological activity, CP 375 is being explored as a candidate for new drug formulations.
- Material Science: The compound's unique properties make it suitable for use in developing advanced materials, including polymers and nanomaterials.
- Chemical Research: As a versatile building block, CP 375 is valuable in organic synthesis for creating more complex molecules.
Studies on the interactions of CP 375 with various biological targets are ongoing. Key findings include:
- Protein Binding Studies: Initial research suggests that CP 375 may bind to specific proteins involved in disease pathways, which could influence its therapeutic potential.
- Metabolic Pathways: Understanding how CP 375 is metabolized within biological systems will be crucial for assessing its safety and efficacy.
Several compounds share similarities with CP 375, each possessing unique characteristics. Here’s a comparison highlighting their distinctions:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| CP 263 | Similar backbone structure | Antimicrobial | Known for lower toxicity |
| CP 225917 | Related to CP 375 but with different substituents | Anticancer | Exhibits higher selectivity towards cancer cells |
| Ferrocene | Contains cyclopentadienyl rings | Electrochemical applications | Known for stability and redox properties |
CP 375 stands out due to its specific biological activities and potential applications in both pharmaceuticals and materials science, differentiating it from other similar compounds.







